molecular formula C17H12BrFO2S2 B1670992 5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene CAS No. 88149-94-4

5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene

Cat. No. B1670992
CAS RN: 88149-94-4
M. Wt: 411.3 g/mol
InChI Key: AJFTZWGGHJXZOB-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene (also known as 5-Bromo-2-F-3-MSPT) is a synthetic compound with a range of applications in scientific research. It is a thiophene derivative and combines the elements bromine, fluorine, methylsulfonyl, and phenyl. It has been used in numerous scientific studies, including in vivo and in vitro experiments, to investigate its mechanisms of action, biological activities, biochemical and physiological effects, and pharmacodynamics.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

DuP 697 has been identified as a potent inhibitor of inflammation-related pain and swelling in models of arthritis. It demonstrates significant efficacy in reducing paw swelling in both nonestablished and established adjuvant arthritis in rats, indicating its potential as a powerful anti-inflammatory agent. Additionally, its analgesic properties were highlighted through its effectiveness against inflammation-related pain in the Randall-Selitto assay, positioning it as a candidate for pain management in inflammatory conditions (Gans et al., 1990).

Antipyretic Effects

The compound also exhibits very potent antipyretic (fever-reducing) effects, further underscoring its utility in managing symptoms associated with inflammation and infection. Its ability to lower body temperature in response to pyrogens without causing gastrointestinal ulceration at high doses marks a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Gans et al., 1990).

Safety and Toxicity Profile

One of the notable aspects of DuP 697 is its minimal toxicity profile, especially in comparison to other anti-inflammatory agents like indomethacin. Studies have shown that it does not alter renal blood flow or potentiate renal vascular responses to angiotensin II, a common side effect observed with some NSAIDs, indicating a safer profile for renal function (Gans et al., 1990).

Effects on Prostaglandin Synthesis

The differential inhibition of prostaglandin synthesis by various tissues by DuP 697 may account for its high potency as an anti-inflammatory and antipyretic agent. It is a moderate inhibitor of bull seminal vesicle prostaglandin synthesis and a potent inhibitor of rat brain prostaglandin synthesis, while being ineffective against rat kidney prostaglandin synthesis. This selective inhibition may contribute to its efficacy and safety (Gans et al., 1990).

properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFTZWGGHJXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236857
Record name Dup 697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene, 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-

CAS RN

88149-94-4
Record name 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88149-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dup 697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dup 697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUP-697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the crude 2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene of Example 2a (12.6 g, up to 30 mmole) in methylene chloride (100 ml) was diluted with 75 ml of acetic acid and cooled to about 5°. A 1M solution of bromine in acetic acid (33 ml, 1.1 equiv) was added and the reaction stirred at about 5°. After 1 hour, additional bromine solution (5 ml) was added. After 2 hours total reaction time, the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and the solution washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated in vacuo. Recrystallization from ethanol gave the title compound (7.9 g), m.p. 122°-124°. Infrared and NMR spectral data were consistent with the assigned structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
C Brideau, C Van Staden… - American journal of …, 2001 - Am Vet Med Assoc
Objective —To determine potency and selectivity of nonsteroidal anti-inflammatory drugs (NSAID) and cyclooxygenase- (COX-) specific inhibitors in whole blood from horses, dogs, and …
Number of citations: 262 avmajournals.avma.org
KR Gans, W Galbraith, RJ Roman, SB Haber… - … of Pharmacology and …, 1990 - Citeseer
DuP 697 (5-bromo-2 [4-fluorophenyl]-3-[4-methylsulfonylphenyl]-thiophene) is a potent inhibitor of paw swelling in nonestablished and established adjuvant arthritis in rats (ED= 0.03 …
Number of citations: 342 citeseerx.ist.psu.edu
M Uejima, T Kinouchi, K Kataoka, I Hiraoka… - Microbiology and …, 1996 - jstage.jst.go.jp
The role of intestinal bacteria in induction and repression of ulcer formation in the ileum of rats treated with one of the nonsteroidal antiinflammatory drugs (NSAIDs), 5-bromo-2-(4-…
Number of citations: 112 www.jstage.jst.go.jp
M Hagiwara, K Kataoka, H Arimochi… - The Journal of Medical …, 2004 - jstage.jst.go.jp
Nonsteroidal anti-inflammatory drugs (NSAIDs) induced formation of intestinal ulcers as side effects, in which an unbalanced increase in the number of Gram-negative bacteria in the …
Number of citations: 103 www.jstage.jst.go.jp
M Hagiwara, K Kataoka, H Arimochi… - World journal of …, 2005 - ncbi.nlm.nih.gov
AIM: Nonsteroidal anti-inflammatory drugs (NSAIDs) cause gastrointestinal damage as one of their side effects in humans and experimental animals. Lipid peroxidation plays an …
Number of citations: 21 www.ncbi.nlm.nih.gov
T Kinouchi, K Kataoka, SR Bing… - Microbiology and …, 1998 - jstage.jst.go.jp
A nonsteroidal antiinflammatory drug, 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl) thiophene (BFMeT), induced ileal ulcers in rats after oral administration, while no ulcers …
Number of citations: 62 www.jstage.jst.go.jp
SR Bing, T Kinouchi, K Kataoka… - Microbiology and …, 1998 - jstage.jst.go.jp
Deal ulcers and thiobarbituric acid (TBA)-reactive substances in the ileal mucosa were induced in rats treated with a nonsteroidal antiinflammatory drug, 5-bromo-2-(4-fluorophenyl)-3-(4…
Number of citations: 29 www.jstage.jst.go.jp
T Burde, G Rimon - European journal of pharmacology, 2002 - Elsevier
Previous studies with both intact cells and ram seminal vesicles microsomes have shown that the specific PGHS-2 inhibitors NS-398 (N-[2-(cyclohexyloxy)-4-nitrophenyl]…
Number of citations: 10 www.sciencedirect.com
M Pal, M Madan, S Padakanti… - Journal of medicinal …, 2003 - ACS Publications
A series of 1,5-diarylpyrazoles having a substituted benzenesulfonamide moiety as pharmacophore was synthesized and evaluated for cyclooxygenase (COX-1/COX-2) inhibitory …
Number of citations: 71 pubs.acs.org
MK Sharma, RB Ghuge - Vicinal diaryl substituted heterocycles, 2018 - Elsevier
Over the past few decades, a lot of interest has been generated in the biological activities exhibited by vicinal diaryl heterocyclic compounds. In this chapter, emphasis has been given …
Number of citations: 2 www.sciencedirect.com

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